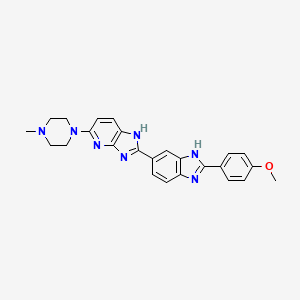![molecular formula C8H12O3 B14280258 Acetic acid, [(4-methyl-2-pentynyl)oxy]- CAS No. 139527-35-8](/img/structure/B14280258.png)
Acetic acid, [(4-methyl-2-pentynyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is an organic compound with the molecular formula C9H14O3 It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a [(4-methyl-2-pentynyl)oxy] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(4-methyl-2-pentynyl)oxy]- typically involves the esterification of acetic acid with 4-methyl-2-pentyn-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of acetic acid, [(4-methyl-2-pentynyl)oxy]- follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor with efficient mixing and temperature control. The product is then purified through distillation to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [(4-methyl-2-pentynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [(4-methyl-2-pentynyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, [(4-methyl-2-pentynyl)oxy]- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-methyl-2-pentyn-1-ol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, [(4-methyl-2-pentyl)oxy]-: Similar structure but with a saturated pentyl group instead of a pentynyl group.
Acetic acid, [(4-methyl-2-butynyl)oxy]-: Similar structure but with a shorter butynyl group.
Acetic acid, [(4-methyl-2-hexynyl)oxy]-: Similar structure but with a longer hexynyl group.
Uniqueness
Acetic acid, [(4-methyl-2-pentynyl)oxy]- is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential applications. The alkyne functionality in the pentynyl group allows for additional chemical modifications and interactions compared to its saturated or shorter-chain analogs.
Eigenschaften
CAS-Nummer |
139527-35-8 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
2-(4-methylpent-2-ynoxy)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,5-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
WDXMMKJXCVEADQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C#CCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



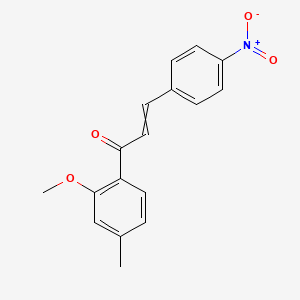
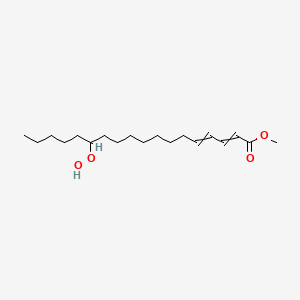
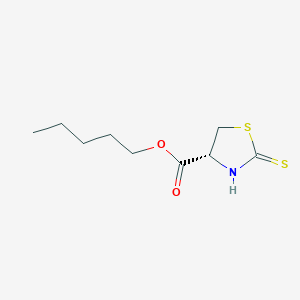
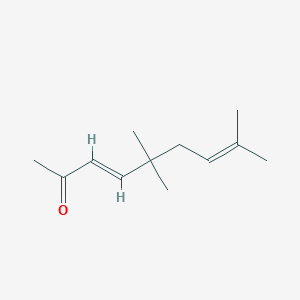
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)

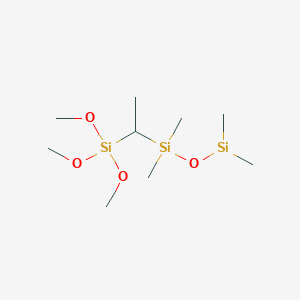
![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)

![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
